2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, pyrrolidinyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The benzamide core is formed by reacting the substituted benzoyl chloride with an amine.
Pyrrolidinyl Substitution: The pyrrolidinyl group is introduced through nucleophilic substitution, often using pyrrolidine in the presence of a base.
Trifluoromethylation: The trifluoromethyl group is typically introduced using a reagent like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Reduction of Nitro Group: Formation of 2-chloro-5-amino-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide.
Substitution of Chloro Group: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Biological Research: As a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the nitro, chloro, and trifluoromethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the trifluoromethyl group.
2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)-5-methylphenyl]benzamide: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-chloro-5-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can significantly enhance its lipophilicity and metabolic stability, making it potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C18H15ClF3N3O3 |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-14-5-4-12(25(27)28)10-13(14)17(26)23-15-9-11(18(20,21)22)3-6-16(15)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8H2,(H,23,26) |
InChI Key |
GKRFHXWNYNRNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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